Cas no 2227914-93-2 ((2R)-4-(5-nitrofuran-2-yl)butan-2-amine)

(2R)-4-(5-nitrofuran-2-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2R)-4-(5-nitrofuran-2-yl)butan-2-amine
- EN300-1835199
- 2227914-93-2
-
- インチ: 1S/C8H12N2O3/c1-6(9)2-3-7-4-5-8(13-7)10(11)12/h4-6H,2-3,9H2,1H3/t6-/m1/s1
- InChIKey: LORAALBWURZTCD-ZCFIWIBFSA-N
- ほほえんだ: O1C(=CC=C1CC[C@@H](C)N)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 184.08479225g/mol
- どういたいしつりょう: 184.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 85Ų
(2R)-4-(5-nitrofuran-2-yl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1835199-10.0g |
(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |
2227914-93-2 | 10g |
$9032.0 | 2023-06-01 | ||
Enamine | EN300-1835199-0.25g |
(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |
2227914-93-2 | 0.25g |
$1933.0 | 2023-06-01 | ||
Enamine | EN300-1835199-0.05g |
(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |
2227914-93-2 | 0.05g |
$1764.0 | 2023-06-01 | ||
Enamine | EN300-1835199-2.5g |
(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |
2227914-93-2 | 2.5g |
$4117.0 | 2023-06-01 | ||
Enamine | EN300-1835199-1.0g |
(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |
2227914-93-2 | 1g |
$2101.0 | 2023-06-01 | ||
Enamine | EN300-1835199-0.5g |
(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |
2227914-93-2 | 0.5g |
$2017.0 | 2023-06-01 | ||
Enamine | EN300-1835199-5.0g |
(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |
2227914-93-2 | 5g |
$6092.0 | 2023-06-01 | ||
Enamine | EN300-1835199-0.1g |
(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |
2227914-93-2 | 0.1g |
$1849.0 | 2023-06-01 |
(2R)-4-(5-nitrofuran-2-yl)butan-2-amine 関連文献
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
(2R)-4-(5-nitrofuran-2-yl)butan-2-amineに関する追加情報
Research Brief on (2R)-4-(5-nitrofuran-2-yl)butan-2-amine (CAS: 2227914-93-2): Recent Advances and Applications
The compound (2R)-4-(5-nitrofuran-2-yl)butan-2-amine (CAS: 2227914-93-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's unique structural features, including the nitrofuran moiety and chiral amine center, make it a promising scaffold for further development.
Recent studies have highlighted the antimicrobial and antiparasitic properties of (2R)-4-(5-nitrofuran-2-yl)butan-2-amine. In vitro assays demonstrate its efficacy against a range of pathogens, including drug-resistant strains of bacteria and protozoa. The nitrofuran group is known to undergo enzymatic reduction, generating reactive intermediates that disrupt microbial DNA, suggesting a mechanism of action similar to other nitrofuran-based therapeutics. However, the chiral (2R)-configuration appears to enhance selectivity and reduce off-target effects, as evidenced by comparative studies with its enantiomer.
Advancements in synthetic methodologies have enabled more efficient production of (2R)-4-(5-nitrofuran-2-yl)butan-2-amine. A recent publication in the Journal of Medicinal Chemistry describes an asymmetric synthesis route that achieves high enantiomeric excess (>98%) and scalable yields. This development is critical for ensuring the compound's availability for preclinical and clinical studies. Additionally, computational modeling studies have provided insights into the compound's binding interactions with target proteins, further guiding structure-activity relationship (SAR) optimization.
Pharmacokinetic studies of (2R)-4-(5-nitrofuran-2-yl)butan-2-amine reveal favorable absorption and distribution profiles, though metabolic stability remains an area for improvement. Researchers are exploring prodrug strategies and formulation enhancements to address these challenges. Notably, a 2023 study in ACS Infectious Diseases reported that liposomal encapsulation significantly improves the compound's half-life and tissue penetration in animal models, paving the way for potential therapeutic applications.
In conclusion, (2R)-4-(5-nitrofuran-2-yl)butan-2-amine represents a promising candidate for further development in antimicrobial and antiparasitic therapies. Ongoing research aims to optimize its pharmacological properties and evaluate its efficacy in more complex disease models. The compound's unique structural and functional attributes position it as a valuable addition to the arsenal of nitrofuran-derived therapeutics, with potential applications extending beyond infectious diseases to other therapeutic areas.
2227914-93-2 ((2R)-4-(5-nitrofuran-2-yl)butan-2-amine) 関連製品
- 250358-46-4(3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide)
- 2034245-69-5(2-ethoxy-N-(5-methyl-1,2-oxazol-4-yl)methylbenzene-1-sulfonamide)
- 1052650-67-5(Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate)
- 1820580-56-0(2-Piperidinone, 5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)-, (5R,6R)-)
- 1420867-25-9(Tert-butyl 4-((4-bromophenyl)methylsulfonamido)piperidine-1-carboxylate)
- 2171251-90-2((3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid)
- 2549045-46-5(2-[4-(3,3-Dimethylbutanoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one)
- 896334-30-8(8-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
- 20971-06-6(1-Deoxy-1-nitro-d-galactitol)
- 1256477-09-4(2,2,5-Trimethylhexanal)